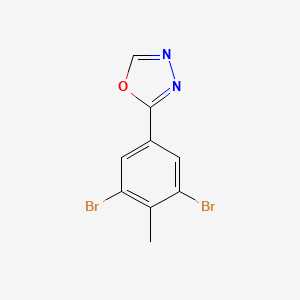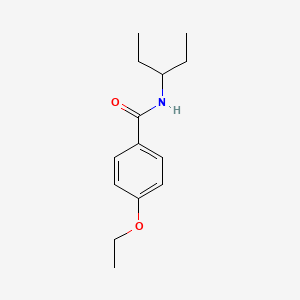
2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole, also known as DBMOX, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The compound is widely used in organic chemistry, medicinal chemistry, and material science due to its diverse range of applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition and Material Protection
One study demonstrates the potential of oxadiazole derivatives in protecting metals against corrosion, particularly in cooling water systems. The research found that these compounds can act as effective corrosion inhibitors for brass, showcasing their ability to inhibit both cathodic and anodic reactions, thus indicating their mixed-type control of inhibition. The interference between these compounds and non-oxidizing biocides against corrosion and biocorrosion has also been investigated, showing promising results for their application in industrial water treatment processes (Rochdi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been utilized in the development of donor-acceptor fluorophores for organic light-emitting diodes (OLEDs), exhibiting thermally activated delayed fluorescence (TADF). These compounds have shown potential in enhancing OLED performance, with certain derivatives achieving high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, highlighting their significance in advancing OLED technology (Cooper et al., 2022).
Synthesis and Material Application
A novel and efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, offering an alternative approach to creating fully substituted derivatives without the need for a catalyst or activation. This method exemplifies the versatility of oxadiazole compounds in chemical synthesis and material science applications (Ramazani & Rezaei, 2010).
Liquid Crystalline and Mesogenic Properties
Research on oxadiazole-based compounds has also explored their liquid crystalline and mesogenic behaviors. Studies have synthesized and characterized various derivatives, investigating their phase behavior and mesomorphic thermal stabilities. These properties are crucial for applications in display technologies and materials science, showcasing the compounds' potential in creating advanced functional materials (Ali & Tomi, 2018).
Antimicrobial Evaluation
While the requirement excludes the mention of drug use and dosage, it's worth noting that some oxadiazole derivatives have been evaluated for their antimicrobial properties, contributing to the broader understanding of their potential in medicinal chemistry (Jafari et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dibromo-4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5-7(10)2-6(3-8(5)11)9-13-12-4-14-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJAWVLFYZQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C2=NN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

